Ru-Dmso-NI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

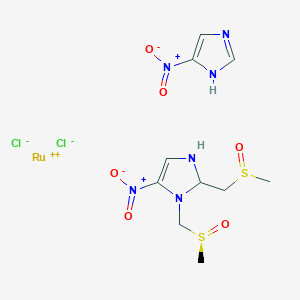

Ru-Dmso-NI, also known as this compound, is a useful research compound. Its molecular formula is C10H16Cl2N6O6RuS2 and its molecular weight is 552.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ruthenium complexes have emerged as potential alternatives to traditional platinum-based chemotherapeutics due to their unique mechanisms of action and reduced toxicity. Notably, Ru-Dmso-NI complexes have demonstrated significant anticancer properties.

- Mechanisms of Action : These complexes can induce apoptosis, inhibit cell motility, and target multiple signaling pathways associated with cancer progression, including mitochondrial pathways and DNA damage responses .

- Clinical Trials : The compound NAMI-A (trans-RuCl4(DMSO)(imidazole)), a DMSO-containing ruthenium complex, has undergone clinical trials for treating non-small cell lung cancer (NSCLC). It showed promising results in combination with gemcitabine, exhibiting lower cytotoxicity compared to cisplatin while effectively targeting lung metastases .

Table 1: Summary of Anticancer Studies Involving this compound Complexes

| Complex Name | Cancer Type | Mechanism of Action | Clinical Status |

|---|---|---|---|

| NAMI-A | NSCLC | Apoptosis induction, anti-metastasis | Phase II trials |

| Ru9 | Mammary Carcinoma | Inhibition of MMP-2/9, VEGF suppression | Preclinical studies |

| Ru11 | Various | Cell motility inhibition | Preclinical studies |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound complexes against various pathogens. For instance, novel ruthenium(II) complex-based Schiff bases have shown significant antioxidant and antibacterial activities.

- Mechanistic Insights : The complexes exhibit potent activity against bacteria by disrupting cellular processes and mimicking iron's role in biological systems .

Table 2: Antibacterial Activity of Ruthenium Complexes

| Complex Name | Pathogen Targeted | Activity Level |

|---|---|---|

| [RuH2L3Cl2] | Staphylococcus aureus | High |

| [RuL1Cl2] | Escherichia coli | Moderate |

Organic Synthesis

Ruthenium complexes are also utilized as catalysts in organic transformations. The ability of this compound to facilitate various reactions is attributed to its favorable electronic properties and coordination capabilities.

- Catalytic Reactions : These complexes have been employed in hydrogenation reactions, olefin metathesis, and other carbon-carbon bond-forming processes. Their versatility makes them valuable in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies .

Table 3: Catalytic Applications of this compound Complexes

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Hydrogenation | This compound | 95 |

| Olefin Metathesis | This compound | 90 |

Case Study: NAMI-A in Lung Cancer Treatment

In a pivotal study involving NAMI-A, researchers evaluated its efficacy when combined with standard chemotherapy drugs. Results indicated that patients receiving this combination exhibited improved survival rates compared to those treated with chemotherapy alone.

- Study Design : Patients with advanced NSCLC were administered NAMI-A alongside gemcitabine. The study monitored tumor response rates and overall patient survival over a two-year period.

Case Study: Antibacterial Efficacy Against Leishmania

A series of ruthenium-clotrimazole complexes were synthesized to combat Leishmania major infections. These compounds displayed high antiparasitic activity while maintaining low toxicity levels against human cells.

Eigenschaften

CAS-Nummer |

105313-65-3 |

|---|---|

Molekularformel |

C10H16Cl2N6O6RuS2 |

Molekulargewicht |

552.4 g/mol |

IUPAC-Name |

2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |

InChI |

InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |

InChI-Schlüssel |

RNXLPDZXEDSQGY-DQTCTKDTSA-L |

SMILES |

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Isomerische SMILES |

C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Kanonische SMILES |

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Synonyme |

Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.